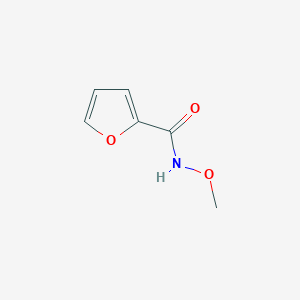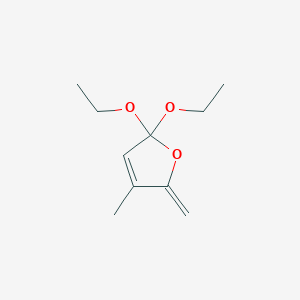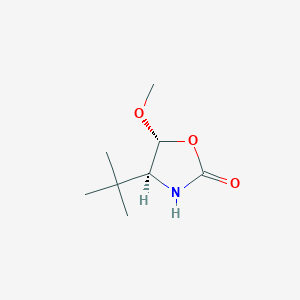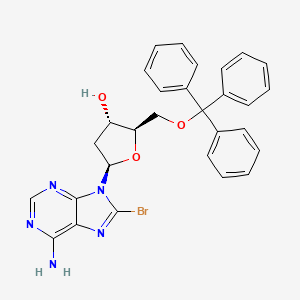![molecular formula C40H48P2 B12894030 (R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/no-structure.png)
(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative containing a di-p-tolylphosphino group. The reaction is usually carried out under inert conditions to prevent oxidation and degradation of the phosphine ligands. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene, and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of reactions, including:
Oxidation: The phosphine ligands can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often in the presence of transition metal catalysts.
Substitution: The phosphine ligands can be substituted with other groups, allowing for the modification of the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine ligands results in phosphine oxides, while substitution reactions can yield a variety of modified phosphine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is widely used as a ligand in asymmetric catalysis. It forms stable complexes with transition metals, which can then be used to catalyze a variety of reactions, including hydrogenation, hydroformylation, and cross-coupling reactions .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of chiral drugs and other biologically active molecules. Its ability to form stable complexes with metals makes it a valuable tool in the development of new pharmaceuticals .
Industry
In industry, ®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is used in the production of fine chemicals and materials. Its role as a ligand in catalytic processes allows for the efficient and selective synthesis of various compounds .
Comparación Con Compuestos Similares
Similar Compounds
- ®-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl
- ®-2,2’-Bis(di-p-tolylphosphino)-6,6’-dimethoxy-1,1’-biphenyl
- ®-2,2’-Bis(di-i-propylphosphino)-6,6’-dimethoxy-1,1’-biphenyl
Uniqueness
What sets ®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine apart from similar compounds is its unique combination of steric and electronic properties. The dicyclohexyl groups provide significant steric bulk, which can influence the selectivity and reactivity of the metal-ligand complexes. Additionally, the di-p-tolylphosphino groups offer electronic properties that can be fine-tuned to optimize catalytic performance .
Propiedades
Fórmula molecular |
C40H48P2 |
|---|---|
Peso molecular |
590.8 g/mol |
Nombre IUPAC |
[2-[2-bis(4-methylphenyl)phosphanyl-6-methylphenyl]-3-methylphenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C40H48P2/c1-29-21-25-35(26-22-29)42(36-27-23-30(2)24-28-36)38-20-12-14-32(4)40(38)39-31(3)13-11-19-37(39)41(33-15-7-5-8-16-33)34-17-9-6-10-18-34/h11-14,19-28,33-34H,5-10,15-18H2,1-4H3 |
Clave InChI |
UQQWBSQYHUEYNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC(=C3C4=C(C=CC=C4P(C5CCCCC5)C6CCCCC6)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Di([1,1'-biphenyl]-4-yl)furan](/img/structure/B12893955.png)

![Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12893969.png)

![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)

![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)

![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)

